Leuprolide-13C6,15N
Description
Leuprolide-13C6,15N is a stable isotope-labeled analog of leuprolide, a synthetic nonapeptide (Glu-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt) used clinically to treat hormone-sensitive cancers (e.g., prostate cancer) and endometriosis. The isotopic labeling involves replacing six carbon atoms with ¹³C and one nitrogen atom with ¹⁵N at specific positions within the peptide structure. This modification enhances its utility in pharmacokinetic studies, metabolic tracing, and quantitative analysis via nuclear magnetic resonance (NMR) or mass spectrometry (MS) .
The isotopic enrichment (typically ≥98 atom% for ¹³C and ¹⁵N) ensures minimal natural abundance interference, making it ideal for tracking peptide degradation pathways, receptor-binding assays, and serving as an internal standard in analytical workflows . Unlike non-labeled leuprolide, which is regulated under FDA guidelines for therapeutic use (e.g., acetate salt formulations), this compound is primarily employed in preclinical research to elucidate mechanisms of action and metabolic stability .
Properties
Origin of Product |
United States |
|---|
Comparison with Similar Compounds
Table 1: Key Properties of Leuprolide-13C6,15N and Isotope-Labeled Amino Acids
| Compound | Molecular Weight | Isotopic Purity | Applications | Structural Features |
|---|---|---|---|---|
| This compound | ~1,200 g/mol* | ≥98% ¹³C, ¹⁵N | Metabolic tracing, NMR/MS internal standard | Nonapeptide with D-Leu and Pro modifications |
| L-Leucine-13C6,15N | 138.12 g/mol | 98% ¹³C, 98% ¹⁵N | Protein expression, SILAC labeling | Branched-chain amino acid |
| L-Arginine-13C6,15N4 HCl | 290.69 g/mol | >99% purity | Proteomics, isotope dilution assays | Basic amino acid with guanidino group |
| DL-Lysine-13C6 HCl | 215.69 g/mol | 98% ¹³C | Nutritional studies, metabolic flux analysis | Linear amino acid with ε-amino group |
*Estimated based on non-labeled leuprolide (MW: 1,209.4 g/mol).
Isotopic Labeling Techniques
This compound is synthesized via solid-phase peptide synthesis (SPPS) using ¹³C- and ¹⁵N-labeled amino acids, whereas simpler compounds like L-Leucine-13C6,15N are produced through bacterial fermentation or chemical synthesis with labeled precursors . The labeling positions in peptides are critical for NMR studies; for example, ¹³C–¹⁵N coupling constants (1JCN) help resolve structural dynamics, as demonstrated in studies of Dimroth rearrangement intermediates .
Regulatory and Stability Considerations
While non-labeled leuprolide acetate is subject to FDA guidelines for injectable formulations (e.g., particle size, sterility), this compound adheres to research-grade standards, emphasizing isotopic purity (>98%) and chemical stability under storage (−20°C, lyophilized) .
Mechanistic Insights from Isotopic Studies
Isotope-labeled compounds reveal reaction pathways and structural dynamics:
- Dimroth Rearrangement : ¹⁵N-labeled uridine derivatives confirmed nucleophilic attack at C4, leading to ring-opening intermediates (e.g., 97*) via ¹³C–¹⁵N coupling analysis . Similarly, this compound could elucidate proteolytic cleavage sites by tracking ¹³C/¹⁵N-enriched fragments.
- Metabolic Tracing : In redwood trees, ¹⁵N fog absorption was identified using isotopic signatures . Analogously, this compound enables tracing peptide degradation in hepatic microsomes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
